molecular formula C29H27N2O10P B13109138 (4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No.: B13109138
M. Wt: 594.5 g/mol
InChI Key: STULDTCHQXVRIX-ZSVMJGIMSA-N
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Description

The compound “(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[320]hept-2-ene-2-carboxylate” is a complex organic molecule that features a variety of functional groups, including nitro, phenyl, phosphoryloxy, hydroxyethyl, and azabicyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the azabicyclo structure, the introduction of the phosphoryloxy group, and the attachment of the nitrophenyl and hydroxyethyl groups. Each step would require specific reagents and conditions, such as:

    Formation of the azabicyclo structure: This could involve a cyclization reaction using a suitable precursor.

    Introduction of the phosphoryloxy group: This might be achieved through a phosphorylation reaction using a phosphorylating agent.

    Attachment of the nitrophenyl group: This could involve a nucleophilic substitution reaction.

    Attachment of the hydroxyethyl group: This might be achieved through an addition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group could be oxidized to a carbonyl group.

    Reduction: The nitro group could be reduced to an amino group.

    Substitution: The phenyl groups could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃).

Major Products

    Oxidation: The major product would be the corresponding ketone or aldehyde.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major products would depend on the specific substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound could be studied for its potential biological activity. For example, the azabicyclo structure is a common motif in many bioactive molecules, and the compound could be screened for its effects on various biological targets.

Medicine

In medicine, the compound could be investigated for its potential therapeutic applications. For example, the nitrophenyl group is a common feature in many drugs, and the compound could be evaluated for its potential as a drug candidate.

Industry

In industry, the compound could be used in the development of new materials. For example, the phosphoryloxy group could impart unique properties to polymers or other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if the compound is being studied as a drug candidate, its mechanism of action could involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate: is unique due to its combination of functional groups and structural features.

    Similar compounds: might include other azabicyclo compounds, phosphoryloxy compounds, and nitrophenyl compounds.

Properties

Molecular Formula

C29H27N2O10P

Molecular Weight

594.5 g/mol

IUPAC Name

(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19-,24+,25-/m1/s1

InChI Key

STULDTCHQXVRIX-ZSVMJGIMSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O

Origin of Product

United States

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